Journal Name:Journal of Materiomics
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Field Tests of Protective Epoxy Coatings in a Humid Tropical Climate
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1134/s1087659622600818
AbstractThe results of a study of the resistance of protective coatings of three compositions to atmospheric corrosion in a humid tropical climate (SR Vietnam) are presented. The process of the biological fouling of coatings in the natural conditions of the South China Sea is studied. Coatings based on cycloaliphatic epoxy resin modified with epoxy rubber with fillers (mica-muscovite, TiO2) are chosen as the objects of research. To improve the anticorrosion and antifouling properties of the coatings, a triethanolamine complex with cobalt(II) cinnamate, which has a pronounced antimicrobial activity, is introduced into their composition.
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Co-Precipitation Synthesis of Lanthanum Borates with Different Morphologies
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1134/s108765962260020x
AbstractIn this study, different formulations of lanthanum borates were successfully prepared by using two-step co-precipitation method. In the first step of hydrothermal synthesis, lanthanum source was selected as La(NO3)3.6H2O and boron source was selected as Na2B4O7·10H2O. Capping agents were selected as C18H34O2 (OA), C19H42BrN (CTAB), C6H15N (TEA) and C4H7NO (PVP). The synthesis conditions were set to 180°C reaction temperature and 4 h reaction time, capping agents were added as 1 ml. After the synthesis products were purified and dried. At the second-step dried powders were pelleted and calcined for 2 h at 1000°C in air atmosphere. Characterization studies of X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR) and Scanning electron microscope (SEM) were applied to final products. According to the XRD results, three different phases were obtained as La(BO2)3, LaBO3 and LaB3O6, with powder diffraction file number (PDF no.) of 00-023-1140, 00-012-0762 and 01-073-1150. Obtained FTIR spectrum band values were consistent with the boron compounds and SEM analysis showed that the particle sizes of 260–300 nm obtained at non-capped product and particle sizes decreased in the capped products.
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Physicochemical Substantiation of Obtaining Porous Glass Materials from Silica-Containing Raw Materials
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s108765962260106x
AbstractThe results of research on the production of porous glass materials for thermal insulation based on silica-containing technogenic waste and nepheline are presented. The effect of modifying additives on the physical and technical properties of foamed materials is studied, and their optimal quantity and ratio are determined. It is shown that the introduction of a mixture of chalk and gypsum into the charge can significantly increase the strength (by a factor of 1.8–2) and reduce the water absorption of foam glass materials.
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Sol-Gel Synthesis of MgO–Al2O3–ZrO2–SiO2 Coatings on Quartz Ceramics
Journal of Materiomics ( IF 0 ) Pub Date: 2023-02-07 , DOI: 10.1134/s1087659622600831
AbstractIn the work, the MgO–Al2O3–ZrO2–SiO2 coatings on the surface of quartz ceramics were prepared by sol-gel method. The synthesized materials were examined by X-ray phase and electron microscopic analyses. It is shown that composite gels retain an amorphous structure after thermal treatment at 600°C, and the formation and subsequent transformation of various oxide crystal phases is observed after calcination at temperatures above 900°C. The behavior of the thermal evolution of the structure of the obtained gels is generally similar to the course of structural changes occurring during glasses crystallization.
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Cluster Self-Organization of Crystal-Forming Systems: New Three-Layer (K155 = Al@Al6Pd8@Pd12Al30@Pd8Сo18Al72) and Double-Layer (K55 = Co@Al12@Co12Al30) Precursor Clusters for the Self-Assembly of the Pd112Co204Al684-cP1000 Crystal Structure
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s108765962260065x
AbstractGeometric and topological analysis of the Pd112Co204Al684-cP1000 crystal structure with the sp. gr. Pa-3, a = 24.433 Å, and V = 14587.24 Å3 is performed using the ToposPro software package. Metal precursor clusters of crystalline structures are determined using an algorithm for decomposing structural graphs into cluster structures and by constructing a basic grid of the structure in the form of a graph whose nodes correspond to the position of the centers of precursor clusters \(S_{3}^{0}.\) A total of 26 906 variants of the cluster representation of a 3D atomic mesh with the number of structural units ranging from 3 to 12 are established. The self-assembly of the crystal structure from new three-layer K155(4a) = Al@Al6Pd8)@Pd12Al30@Pd8Co18Al72 and bilayer precursor clusters K55(4b) = Co@Al12@Co12Al30 with symmetry g = –3 is considered. In the unit cell, positions 4a are occupied by Al atoms, which are the central atoms of the 15-atom polyhedron K15(4a) = Al@Al8Pd6, and positions 4b are occupied by Co atoms, which are the central atoms of the 13-atom icosahedron K13(4b) = Co@Al12. The symmetric and topological code of the processes of self-assembly of 3D structures from precursor clusters K155 and K55 is reconstructed as follows: primary chain → microlayer → microframework. Al atoms are established as spacers occupying voids in the 3D framework of the K155 and K55 nanoclusters.
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Boundary of the Glass Formation Region in the Tm–As–S and Tm–As–Se Ternary Systems
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s1087659622601095
AbstractBased on the data obtained by complex methods of physicochemical analysis on studying various sections of ternary Tm–As–S(Se) systems and using the published data, the boundary of the glass formation region of the Tm–As–S and Tm–As–Se system is determined. It is established that at a cooling rate of 10 deg/min in the Tm–As–S system, the glass formation area of the system’s glass is 33 at % of the total area of the triangle; and at a cooling rate of 102 deg/min, 51 at % of the total area of the triangle. In the Tm–As–Se system under the specified cooling regimes, the glass area is 35 and 54 at %, respectively.
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Studying the Sorption of Carbon Dioxide by Modified Silica Gel with 2-Hydroxyethylcarbamate
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s1087659622601149
AbstractThe main cause of global warming is the steady increase in greenhouse gases in the atmosphere. The largest share of greenhouse gases is carbon dioxide CO2. Therefore, it is important to efficiently separate it in different gas systems. The article examines the sorption of carbon dioxide from polysilicic acid—silica gels modified with hydroxyethyl carbamate (HEC). It is shown that the modification is optimal in 30% HEC solutions. The fact of modification is confirmed by the presence of amino, hydroxyl, and carbonyl groups in the sorbents. Thermal stability is studied by the thermogravimetric method. Sorption at high pressures is studied by the gravimetric method and sorption at atmospheric pressure is studied by the thermogravimetric method. It is found that the presence of amino groups contributes to the sorption of carbon dioxide by silica gel more than doubling. The highest sorption rates are found to be 8.8% of the mass of the sorbent at 30°C. After five cycles of sorption/desorption processes in sorbents, the maximum sorption capacity decreased by 10%. The sorption rate increases at high pressures of up to 3 atm. Sorbents modified with a 30% HEC solution at 3 atm sorb up to 9.96 mol CO2/g. The relatively fast growth of the sorption rate at high pressures and its relatively slow growth at low pressures prove that the process corresponds to type-2 sorption. Such sorption systems are promising for use in various technological systems containing CO2.
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Phase Equilibrium in NaCl–NaBr–Na2CO3 and NaCl–NaBr–Na2SO4 Systems
Journal of Materiomics ( IF 0 ) Pub Date: 2023-02-07 , DOI: 10.1134/s1087659622700031
AbstractIn this paper, for the first time, an experimental study is conducted of phase equilibria in two three-component NaCl–NaBr–Na2CO3 and NaCl‑NaBr‑Na2SO4 salt systems. The compositions and temperatures of points of interest for the creation of functional materials are established. Projections of phase complexes onto composition triangles include two fields of crystallization: sodium carbonate (sodium sulfate) and a solid solution of NaClxBr1–x. Phase equilibria are described for crystallization fields and monovariant curves.
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Mechanoactivation of Clinoptilolites with Sodium and Ammonium Hydrophosphates to Improve Their Electrophysical Properties
Journal of Materiomics ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1134/s1087659623600059
AbstractThe mechanochemical activation of zeolite (clinoptilolite and clinoptilolite–stilbite) rocks with acidic salts—sodium hydrogen phosphate and ammonium hydrogen phosphate—with the weight ratio of the initial components of 1 : 1 in an IVS-4 vibratory attritor (1500 rpm, 0.6 kW, specific power 4 W/g, steel grinding set) is studied. The structure, chemical and phase composition, and thermal stability of salt-modified zeolite samples are studied by infrared spectroscopy, atomic emission spectrometry, X-ray phase analysis, and differential scanning calorimetry. The specific volume resistance of pelletized samples is measured using a three-electrode circuit. It is established that the electrical conductivity of high-silica zeolite rocks modified with sodium and ammonium hydrophosphates is 2.2 × 10–6 up to 2.4 × 10–5 S m–1 at 25°C. It is shown that the mechanochemical activation of clinoptilolite and clinoptilolite–stilbite rocks with sodium hydrogen phosphate in a vibratory attritor at a mechanical energy dose of 2.4 kJ/g increases the conductivity of mechanically activated zeolites by factors of 140 and 470 at 25°C, and by factors of 30 and 490 at 100°C, respectively. This allows us to consider mechanochemical activation as a promising method for improving the electrical properties of mineral materials.
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Nature of the Local Environment of Atoms in Ge3Sb2Te6, Ge2Sb2Te5, GeSb2Te4, and GeSb4Te7 Amorphous and Crystalline Films
Journal of Materiomics ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1134/s1087659622600867
AbstractThe valence state and local environment of atoms in Ge3Sb2Te6, Ge2Sb2Te5, GeSb2Te4, and GeSb4Te7 amorphous and crystalline films are determined by Mössbauer spectroscopy (MS) on isotopes 119Sn, 121Sb, and 125Te. In crystalline films, divalent germanium is located in octahedral positions in a rhombohedrally distorted NaCl-type of lattice, whereas in amorphous films, tetravalent germanium atoms form a tetrahedral system of chemical bonds. In all films, the nearest environment of germanium contains predominantly tellurium atoms. Trivalent antimony atoms in crystalline and amorphous films occupy two types of octahedral positions differing in the degree of distortion, and in the nearest environment of antimony there are tellurium atoms. Finally, in all films, the local structures of tellurium atoms correspond to tellurium structural units in the GeTe and Sb2Te3 compounds.
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